N-(2-Methylacryloyl)-L-histidine
Overview
Description
N-(2-Methylacryloyl)-L-histidine is a compound that belongs to the class of acrylate derivatives It is characterized by the presence of a histidine moiety linked to a 2-methylacryloyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylacryloyl)-L-histidine typically involves the reaction of L-histidine with 2-methylacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent unwanted side reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes, which offer advantages such as improved safety, efficiency, and scalability. These processes allow for the precise control of reaction parameters and can be optimized to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylacryloyl)-L-histidine can undergo various chemical reactions, including:
Addition Reactions: The double bond in the 2-methylacryloyl group can participate in Michael addition reactions with nucleophiles such as amines and thiols.
Substitution Reactions: The histidine moiety can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Michael Addition: Common reagents include nucleophiles like secondary amines and thiols.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions on the imidazole ring.
Major Products Formed
Michael Addition: The major products are β-functionalized esters or amides, depending on the nucleophile used.
Substitution Reactions: The products vary based on the substituent introduced to the imidazole ring.
Scientific Research Applications
N-(2-Methylacryloyl)-L-histidine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-Methylacryloyl)-L-histidine involves its interaction with specific molecular targets. The 2-methylacryloyl group can undergo Michael addition reactions with nucleophilic residues in proteins, leading to covalent modifications. This can affect the activity and function of the target proteins . The histidine moiety can also participate in hydrogen bonding and coordination interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-Methylacryloyl)tryptophan: Similar in structure but contains a tryptophan moiety instead of histidine.
N-(2-Methylacryloyl)phenylalanine: Contains a phenylalanine moiety and exhibits different reactivity and applications.
Uniqueness
N-(2-Methylacryloyl)-L-histidine is unique due to the presence of the histidine moiety, which imparts specific chemical and biological properties. The imidazole ring in histidine can participate in various interactions, making this compound particularly useful in biochemical and medicinal research .
Properties
IUPAC Name |
(2S)-3-(1H-imidazol-5-yl)-2-(2-methylprop-2-enoylamino)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-6(2)9(14)13-8(10(15)16)3-7-4-11-5-12-7/h4-5,8H,1,3H2,2H3,(H,11,12)(H,13,14)(H,15,16)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADESRODTHOCWKB-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC(CC1=CN=CN1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629139 | |
Record name | N-(2-Methylacryloyl)-L-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13282-13-8 | |
Record name | N-(2-Methylacryloyl)-L-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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